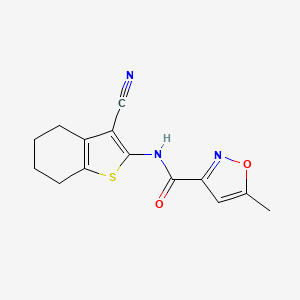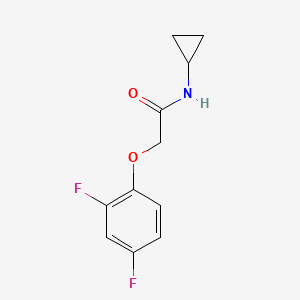![molecular formula C14H14ClNOS B4432913 N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B4432913.png)
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxylic acid and 2-(4-chlorophenyl)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-methylthiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-(4-chlorophenyl)ethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Thiophene derivatives, including N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide, are used as ligands in catalytic reactions.
Materials Science: These compounds are used in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmaceuticals: Thiophene derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: These compounds can be used as probes in biological studies to investigate various biochemical pathways.
Industry:
Agrochemicals: Thiophene derivatives are used in the development of pesticides and herbicides.
Dyes and Pigments: These compounds are used in the synthesis of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(4-chlorophenyl)ethyl]-thiophene-2-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-methylfuran-2-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-methylpyrrole-2-carboxamide
Comparison:
- Structural Differences: The presence of different heterocyclic rings (thiophene, furan, pyrrole) can influence the compound’s chemical reactivity and biological activity.
- Biological Activity: The substitution pattern on the heterocyclic ring and the nature of the amide linkage can affect the compound’s interaction with biological targets, leading to variations in their therapeutic potential and applications.
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a chlorophenyl group, which imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-10-2-7-13(18-10)14(17)16-9-8-11-3-5-12(15)6-4-11/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSSGIWYYMARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(3-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4432836.png)
![(5-CHLORO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4432841.png)
METHANONE](/img/structure/B4432843.png)
![5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B4432845.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE](/img/structure/B4432853.png)

![CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4432864.png)
![rel-(2R,3R)-3-[4-(2-methoxyethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4432868.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B4432879.png)
![2-(4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4432887.png)


